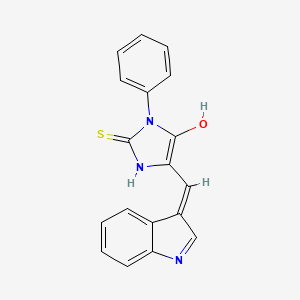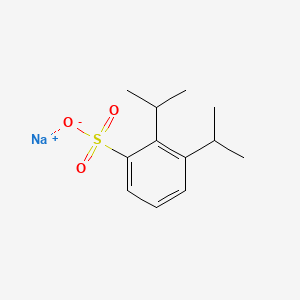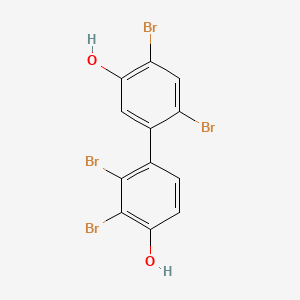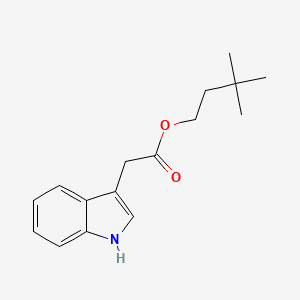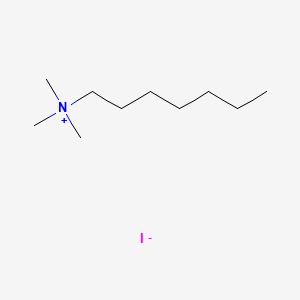![molecular formula C11H10N2O4 B13730959 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 4337-98-8](/img/structure/B13730959.png)
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The benzodioxole moiety is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated oxadiazole rings.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate stands out due to its unique combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Propiedades
Número CAS |
4337-98-8 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-4-methyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H10N2O4/c1-7-11(14)17-12-13(7)5-8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3 |
Clave InChI |
PMHDYYXGKVJBQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=[N+]1CC2=CC3=C(C=C2)OCO3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


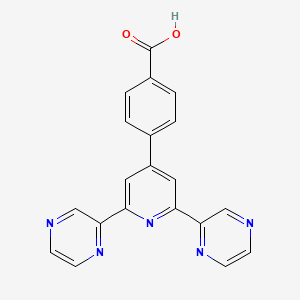
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

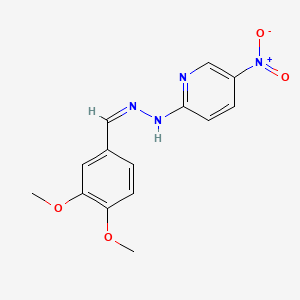
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
